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Compound of Interest

Compound Name:
N-(4-methoxyphenyl)-2-

butenamide

Cat. No.: B374900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for N-(4-
methoxyphenyl)-2-butenamide, a molecule of interest in medicinal chemistry and materials

science. Due to the limited availability of direct experimental data in public literature, this

document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from the

analysis of structurally related compounds and established spectroscopic principles.

Furthermore, this guide outlines a detailed experimental protocol for the synthesis of N-(4-
methoxyphenyl)-2-butenamide and the subsequent spectroscopic analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-(4-methoxyphenyl)-2-
butenamide. These values are intended to serve as a reference for researchers working with

this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.40 d, J ≈ 8.5 Hz 2H Ar-H (ortho to -NH)

~6.85 d, J ≈ 8.5 Hz 2H Ar-H (ortho to -OCH₃)

~7.00 m 1H =CH-CO

~6.00 dq, J ≈ 15.0, 1.5 Hz 1H CH₃-CH=

~3.80 s 3H -OCH₃

~1.90 d, J ≈ 7.0 Hz 3H =CH-CH₃

~7.50 br s 1H -NH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~165.0 C=O (Amide)

~156.0 Ar-C (para to -NH)

~140.0 =CH-CO

~131.0 Ar-C (ipso, attached to -NH)

~125.0 CH₃-CH=

~122.0 Ar-CH (ortho to -NH)

~114.0 Ar-CH (ortho to -OCH₃)

~55.5 -OCH₃

~18.0 =CH-CH₃

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Sharp N-H Stretch

~3050 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch

~1660 Strong C=O Stretch (Amide I)

~1610 Medium C=C Stretch (Alkene)

~1540 Medium N-H Bend (Amide II)

~1510 Strong Aromatic C=C Stretch

~1240 Strong Asymmetric C-O-C Stretch

~1030 Medium Symmetric C-O-C Stretch

~970 Medium =C-H Bend (trans-alkene)

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity Assignment

191 High [M]⁺ (Molecular Ion)

123 Medium [M - C₄H₄O]⁺

108 High [M - C₅H₅O₂]⁺

69 High [C₄H₅O]⁺

Note: Fragmentation patterns in mass spectrometry can be complex and may vary depending

on the ionization method used.

Experimental Protocols
Synthesis of N-(4-methoxyphenyl)-2-butenamide
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This protocol describes a standard procedure for the synthesis of N-(4-methoxyphenyl)-2-
butenamide via the acylation of 4-methoxyaniline with 2-butenoyl chloride.[1][2][3]

Materials:

4-methoxyaniline

2-butenoyl chloride (Crotonyl chloride)

Triethylamine (Et₃N) or Pyridine

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

In a clean, dry round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.2

eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

Cool the stirring solution in an ice bath to 0 °C.
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Slowly add a solution of 2-butenoyl chloride (1.1 eq) in anhydrous dichloromethane to the

cooled amine solution via a dropping funnel over 15-20 minutes.

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to

room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin

Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M

HCl, saturated aqueous NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
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Caption: Synthesis workflow for N-(4-methoxyphenyl)-2-butenamide.

Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

The purified sample is dissolved in an appropriate deuterated solvent, such as chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Data is processed to obtain chemical shifts (δ) in parts per million (ppm), coupling constants

(J) in Hertz (Hz), and integration values.

Infrared (IR) Spectroscopy:

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance

(ATR) accessory.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Characteristic absorption bands are identified and assigned to specific functional groups.[4]

[5][6]

Mass Spectrometry (MS):

Mass spectra can be acquired using various ionization techniques, such as Electron

Ionization (EI) or Electrospray Ionization (ESI).[7][8]

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and

elemental composition of the molecular ion.

The fragmentation pattern provides valuable information about the structure of the molecule.

A common fragmentation for amides is the cleavage of the amide bond.[7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxyphenyl-2-butenamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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